

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Mikanin

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Compound of Interest

Compound Name: *Mikanin*

Cat. No.: *B1643755*

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Introduction

Mikanin, a flavone found in various *Mikania* species, has garnered interest for its potential anti-tumor properties.[1] Preliminary studies suggest that extracts from *Mikania micrantha*, which contain **Mikanin**, can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.[2] The induction of apoptosis is a key mechanism for many anti-cancer agents, making it a critical area of investigation in drug development.[3]

This application note provides a detailed protocol for the quantitative analysis of **Mikanin**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[4] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]

Data Presentation

The following tables summarize the expected quantitative data from a typical experiment investigating the dose-dependent effects of **Mikanin** on a cancer cell line after a 48-hour

incubation period.

Table 1: Percentage of Cell Populations after **Mikanin** Treatment

Mikanin Concentration (μM)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)	95.2 \pm 2.1	2.5 \pm 0.5	2.3 \pm 0.4
10	85.6 \pm 3.4	8.1 \pm 1.2	6.3 \pm 0.9
25	68.3 \pm 4.5	18.9 \pm 2.3	12.8 \pm 1.8
50	45.1 \pm 5.2	35.4 \pm 3.1	19.5 \pm 2.5
100	20.7 \pm 4.8	48.2 \pm 4.0	31.1 \pm 3.7

Table 2: Statistical Analysis of Apoptosis Induction

Mikanin Concentration (μM)	Total Apoptotic Cells (%) (Early + Late)	Fold Increase vs. Control	p-value (vs. Control)
0 (Control)	4.8 \pm 0.9	1.0	-
10	14.4 \pm 2.1	3.0	<0.05
25	31.7 \pm 4.1	6.6	<0.01
50	54.9 \pm 5.6	11.4	<0.001
100	79.3 \pm 7.7	16.5	<0.001

Experimental Protocols

Materials and Reagents

- **Mikanin** (stock solution in DMSO)

- Cancer cell line of interest (e.g., K562, HeLa)[2]
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Deionized water
- Flow cytometer
- Microcentrifuge
- T25 culture flasks or 6-well plates

Protocol for Induction of Apoptosis

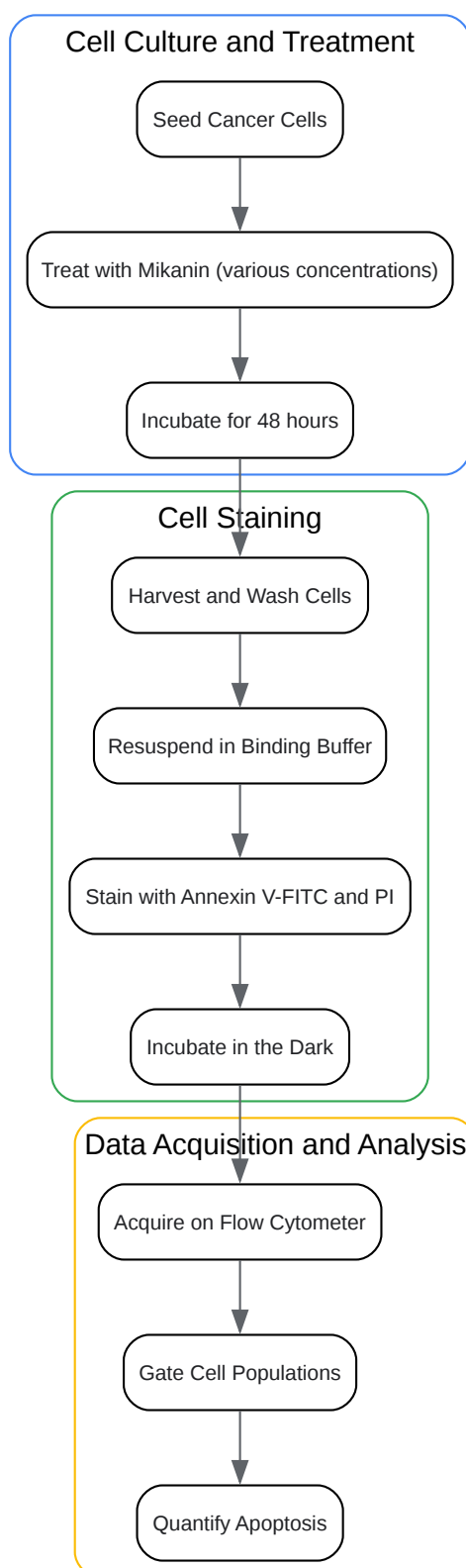
- **Cell Seeding:** Seed the cancer cells in T25 flasks or 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 1 x 10⁶ cells in a T25 flask).[6] Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
- **Mikanin Treatment:** Prepare serial dilutions of **Mikanin** in complete cell culture medium from the stock solution. The final concentrations should span a range determined by preliminary cytotoxicity assays (e.g., 0, 10, 25, 50, 100 μM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- **Incubation:** Remove the old medium from the cells and replace it with the **Mikanin**-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest **Mikanin** concentration). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2]

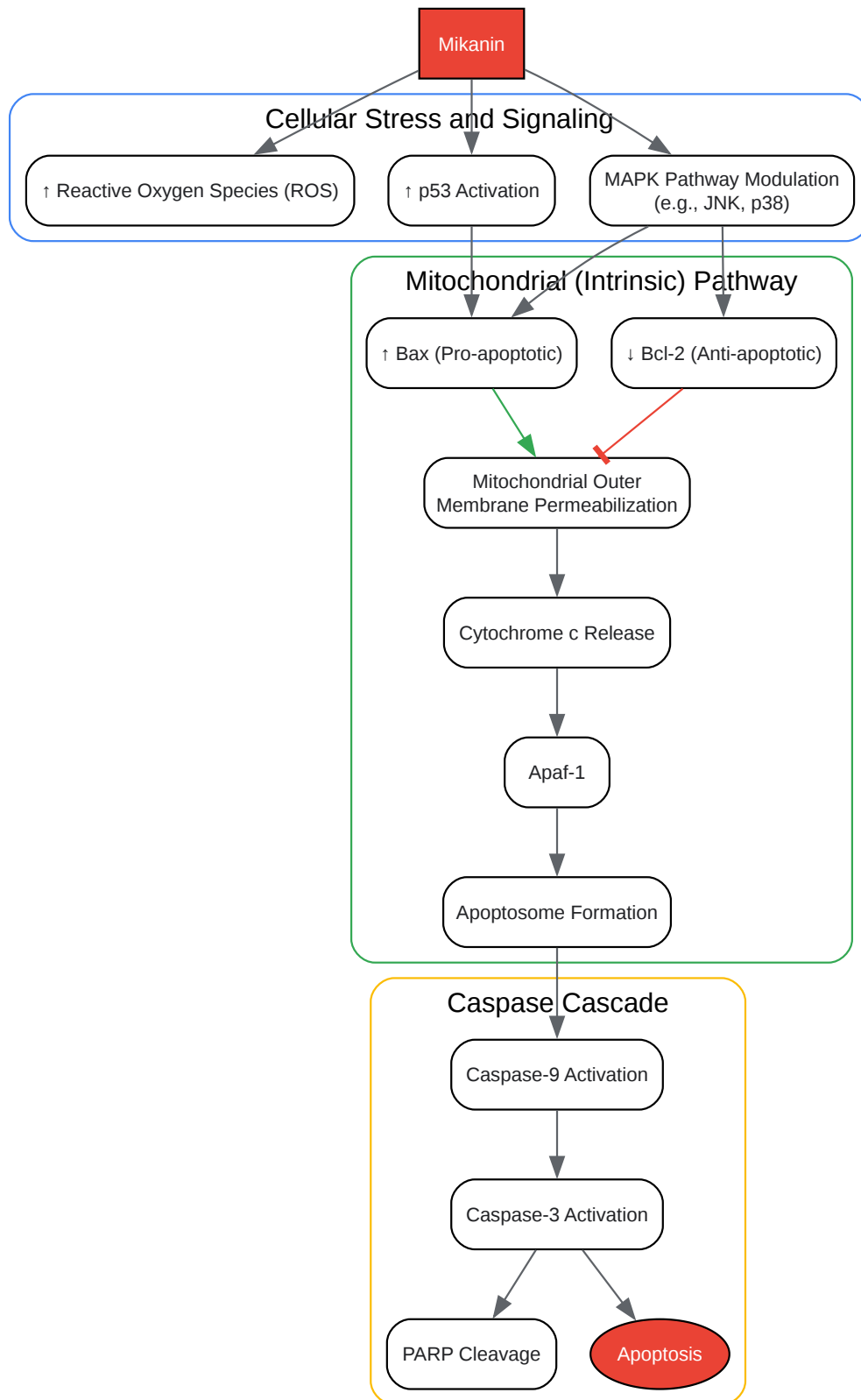
Protocol for Annexin V/PI Staining and Flow Cytometry

- Cell Harvesting:
 - Suspension cells: Transfer the cells from the flask or well to a 15 mL conical tube.
 - Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.[6] Wash the adherent cells with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and combine these cells with the previously collected supernatant.
- Cell Washing: Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature. [6] Discard the supernatant and wash the cell pellet twice with cold PBS.
- Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.[7] Prepare enough volume for 100 μ L per sample.
- Staining:
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
 - Add 5 μ L of Annexin V-FITC and 2 μ L of Propidium Iodide (1 mg/mL) to each tube.[2] Gently vortex the tubes.
 - For compensation controls, prepare tubes with unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
- Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]
- Sample Acquisition: Add 400 μ L of 1X Binding Buffer to each tube immediately before analysis.[7] Analyze the samples on a flow cytometer.

Mandatory Visualizations

Experimental Workflow





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